molecular formula C11H12INO3 B13210726 (2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane

(2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane

Cat. No.: B13210726
M. Wt: 333.12 g/mol
InChI Key: ZAGKSGAJOGUZSD-DTWKUNHWSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane is a chiral compound featuring an oxolane ring substituted with an iodomethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation of a methyl group using iodine and a suitable oxidizing agent.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under mild conditions.

    Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodomethyl group.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Products include lactones or other oxidized derivatives of the oxolane ring.

Scientific Research Applications

(2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies exploring the interactions of chiral compounds with biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The iodomethyl group can act as a leaving group in substitution reactions, while the nitrophenyl group can participate in electron-withdrawing interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2R,4R)-2-(Chloromethyl)-4-(2-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

(2R,4R)-2-(Iodomethyl)-4-(2-nitrophenyl)oxolane is unique due to the presence of both the iodomethyl and nitrophenyl groups, which confer distinct reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in stereoselective synthesis and studies.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-(2-nitrophenyl)oxolane

InChI

InChI=1S/C11H12INO3/c12-6-9-5-8(7-16-9)10-3-1-2-4-11(10)13(14)15/h1-4,8-9H,5-7H2/t8-,9+/m0/s1

InChI Key

ZAGKSGAJOGUZSD-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1C(COC1CI)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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